molecular formula C9H9BN2O2 B185412 (2-(1H-Pyrazol-1-yl)phenyl)boronic acid CAS No. 628692-18-2

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid

Cat. No. B185412
M. Wt: 187.99 g/mol
InChI Key: GAVJVONZOSLZNN-UHFFFAOYSA-N
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Description

“(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O2 . It has a molecular weight of 187.99 . The compound is typically a white solid .


Synthesis Analysis

While specific synthesis methods for “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” were not found in the search results, boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method that allows for the formation of carbon-carbon bonds .


Molecular Structure Analysis

The InChI code for “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which is a key process in organic synthesis .


Physical And Chemical Properties Analysis

“(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a white solid . It has a molecular weight of 187.99 . The compound’s InChI code is 1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H .

Scientific Research Applications

Synthesis of Heterocycles

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which are related to pyrazolyl phenyl boronic acid, illustrates its role as a privileged scaffold in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting its significance in heterocyclic and dyes synthesis due to its unique reactivity under mild conditions (Gomaa & Ali, 2020).

Organometallic Chemistry

The review on polypyrazolates of heavier group 13 and 14 elements showcases the extensive research on polypyrazolylgallates and their complexes with transition metals. These studies underline the organometallic applications of pyrazolyl boronic acids and their analogs, demonstrating their utility in synthesizing complex metallo-organic structures (Muñoz-Hernández & Montiel-Palma, 2009).

Boronic Acid-Based Sensors

Boronic acid sensors, particularly those with double recognition sites, have seen significant development. These sensors, including diboronic acids and monoboronic acids with additional binding groups, exhibit improved affinity and selectivity towards carbohydrates, catecholamines, ions, and hydrogen peroxide. This advancement is attributed to the synergistic action of double recognition sites, which enhance the sensor's performance (Bian et al., 2019).

properties

IUPAC Name

(2-pyrazol-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVJVONZOSLZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391180
Record name [2-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid

CAS RN

628692-18-2
Record name [2-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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